molecular formula C15H23NO9 B134342 Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 2771-48-4

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No. B134342
CAS RN: 2771-48-4
M. Wt: 361.34 g/mol
InChI Key: BKJUFVXNIJMMKO-KJWHEZOQSA-N
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Description

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a derivative of glucopyranoside that has been modified to include acetamido and acetyl groups. This compound is of interest due to its relevance in the synthesis of various glycosyl donors and its potential applications in biological systems, such as in the study of cell walls and enzyme interactions .

Synthesis Analysis

The synthesis of methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and related compounds involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and glycosylation reactions. For instance, the synthesis of related compounds has been achieved through the reaction of pentaacetyl-β-D-glucosamine with alcohols in the presence of boron trifluoride etherate . Another approach involves the one-pot synthesis using anomeric O-acylation, which is a starting point for creating various glucosamine glycosyl donors . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired product.

Molecular Structure Analysis

The molecular structure of methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined through X-ray diffraction analysis, revealing that it crystallizes in a hexagonal space group with specific lattice parameters . The crystal structure analysis provides insight into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is influenced by its functional groups. For example, the presence of the acetamido group allows for interactions with enzymes, as seen in studies where similar compounds interact with lysozyme, causing chemical shift changes observable in NMR spectroscopy . The acetyl groups also play a crucial role in the reactivity of the compound, particularly in glycosylation reactions where they can act as protecting groups or leaving groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside are closely related to its molecular structure. The compound's solubility, melting point, and stability are determined by the functional groups present and their arrangement. For instance, the crystalline form and the presence of dihydrate molecules can affect the compound's solubility in water . Additionally, the compound's NMR and mass spectrometry data provide valuable information about its purity and structural integrity .

Scientific Research Applications

  • Chemical Behavior and Alkylation Studies :

    • The chemical behavior under methylation has been studied for derivatives of 2-acetamido-2-deoxy-D-glucose, including Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. These studies revealed alkylation occurrences at both oxygen and nitrogen atoms in various conditions (Kraska, Pougny, & Sina, 1976).
  • Synthesis and Characterization :

    • Successful synthesis of methyl 2-acetamido-2-deoxy-β-D-glucofuranoside and related derivatives have been accomplished. These derivatives were characterized using various methods, including mass spectrometry and periodate oxidation, to confirm their structures (Jacquinet & Sinaÿ, 1974).
  • Crystal Structure Analysis :

    • A study focused on determining the crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, demonstrating its crystallization in the hexagonal space group and revealing intermolecular hydrogen bonds (Peikow et al., 2006).
  • NMR Analysis of Oxamide Derivatives :

    • New oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside have been synthesized and analyzed using solid state 1H and 13C NMR, contributing to understanding their structural properties (Temeriusz et al., 2003).
  • Glycosylation Studies :

    • Research on the glycosylation of the methyl ester of certain compounds using the oxazoline method provided insights into the synthesis processes and the chemical properties of these glycosides (Antonenko et al., 1969).
  • Activation and Synthesis of Glycosides :

    • Studies on the Copper(II)-mediated activation of sugar oxazolines have led to the efficient synthesis of β-Glycosides of N-Acetylglucosamine, providing an improved methodology for glycoside synthesis (Wittmann & Lennartz, 2002).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUFVXNIJMMKO-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444885
Record name Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

CAS RN

2771-48-4
Record name Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Henderson, MC Galan, C Pifferi - … Chemistry: Proven Synthetic …, 2017 - books.google.com
158 Carbohydrate Chemistry of bacterial cell walls, chitin, hyaluronic acids, and various other glycans. Moreover, O-GlcNAc is involved in a dynamic interplay with O-phosphate in a …
Number of citations: 0 books.google.com

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